Dual RARα/RXRα Agonism Profile vs. Endogenous Retinoids
This compound (PTB) functions as a dual agonist for RARα and RXRα. In direct binding assays, PTB exhibits an EC50 of 21 nM for RARα, which is significantly less potent than the endogenous ligand all-trans retinoic acid (ATRA, EC50 = 0.36 nM) but comparable to the synthetic agonist TTNPB (EC50 = 21 nM) [1]. For RXRα, PTB demonstrates an EC50 of 454 nM, making it approximately 13-fold less potent than 9-cis retinoic acid (EC50 = 35 nM) [1]. Notably, PTB shows no detectable binding to PPAR isoforms (α, δ, γ), confirming its selectivity profile differs from pan-agonists [1].
| Evidence Dimension | Binding Affinity (EC50) for Nuclear Receptors |
|---|---|
| Target Compound Data | RARα EC50 = 21 nM; RXRα EC50 = 454 nM |
| Comparator Or Baseline | ATRA (RARα EC50 = 0.36 nM); 9-cis RA (RXRα EC50 = 35 nM); TTNPB (RARα EC50 = 21 nM) |
| Quantified Difference | PTB is 58-fold less potent than ATRA on RARα, but equipotent to TTNPB. PTB is 13-fold less potent than 9-cis RA on RXRα. |
| Conditions | TR-FRET nuclear receptor binding assay |
Why This Matters
This data allows for precise selection of PTB over other RAR/RXR agonists when a specific EC50 window or dual activity profile is required, avoiding the extreme potency of ATRA which can lead to off-target effects.
- [1] Koshiishi C, Kanazawa T, Vangrevelinghe E, Honda T, Hatakeyama S. Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Heliyon. 2019;5(11):e02849. doi:10.1016/j.heliyon.2019.e02849 View Source
